3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with the molecular formula C16H16N2O5 This compound is characterized by its unique bicyclic structure, which includes a nitro group and a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, which can be synthesized through Diels-Alder reactions involving cyclopentadiene and maleic anhydride. The resulting product is then subjected to further functionalization to introduce the nitro and methylanilino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylanilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and compounds for industrial applications.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylanilino group can participate in binding interactions with proteins and enzymes, potentially affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A simpler analog without the nitro and methylanilino groups.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a methoxycarbonyl group instead of the nitro and methylanilino groups.
5-Norbornene-2-carboxaldehyde: A related compound with an aldehyde group instead of the carboxylic acid group.
Uniqueness
The presence of both the nitro and methylanilino groups in 3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid makes it unique compared to its simpler analogs
Properties
Molecular Formula |
C16H16N2O5 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2-[(4-methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O5/c1-8-2-5-11(7-12(8)18(22)23)17-15(19)13-9-3-4-10(6-9)14(13)16(20)21/h2-5,7,9-10,13-14H,6H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
MOUKOXCKWBXEKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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